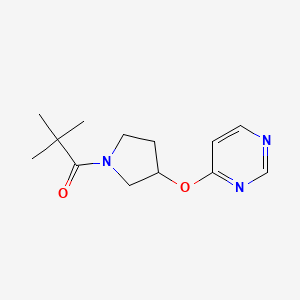

2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2,2-dimethyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)12(17)16-7-5-10(8-16)18-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHIKPVVTZNARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(C1)OC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The pyrimidine group is then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ketone Group

The ketone group in the propan-1-one backbone can undergo nucleophilic substitution reactions, particularly with amines or alcohols. For example:

These reactions typically require catalytic acid or base and moderate heating. The steric hindrance from the 2,2-dimethyl group may reduce reactivity compared to less hindered ketones .

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring’s secondary amine and oxygen-linked pyrimidine group enable further modifications:

Alkylation/Acylation

The nitrogen in the pyrrolidine ring can act as a nucleophile:

Ring-Opening Reactions

Under strong acidic or oxidative conditions, the pyrrolidine ring may undergo cleavage:

| Conditions | Reagents | Products | Application | Source |

|---|---|---|---|---|

| HCl (conc.), reflux | HCl/H₂O | Linear amine-carboxylic acid | Intermediate synthesis | |

| Ozone, then reductive workup | O₃, Zn/H₂O | Dialdehydes | Degradation studies |

Pyrimidin-4-yloxy Group Reactivity

The pyrimidine ring’s electron-deficient nature facilitates electrophilic substitution and nucleophilic aromatic substitution (SNAr):

The oxygen linker between pyrrolidine and pyrimidine is susceptible to hydrolysis under acidic conditions, yielding pyrimidin-4-ol and pyrrolidine fragments.

Stability Under Environmental Conditions

The compound’s stability varies with pH and temperature:

Industrial and Pharmacological Modifications

The compound serves as a scaffold in drug discovery. Key derivatizations include:

Scientific Research Applications

Chemistry

In the field of chemistry, 2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable for developing new compounds with desired properties.

Key Reactions:

- Oxidation: Can yield ketones or carboxylic acids.

- Reduction: Converts ketone groups to alcohols.

- Substitution: Involves nucleophilic substitution reactions with amines or thiols.

Biology

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor or modulator of enzymes and receptors involved in critical biological pathways.

Potential Biological Activities:

- Enzyme Inhibition: It may inhibit key metabolic enzymes, influencing cellular functions.

- Receptor Modulation: The compound could bind to receptors affecting signal transduction pathways.

Data from studies suggest that structurally related compounds exhibit antiviral, antitumor, and anti-inflammatory activities.

| Activity | Effect | Reference |

|---|---|---|

| Antiviral | Significant activity against viruses | |

| Antitumor | Inhibition of tumor cell growth | |

| Enzyme Interaction | Modulation of metabolic pathways |

Industry

In industrial applications, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for creating formulations used in pharmaceuticals and agrochemicals.

Case Studies

Several studies have highlighted the potential applications of this compound:

-

Antitumor Activity Study :

- A study investigated the compound's effects on MDA-MB-453 cells (a model for breast cancer). Results indicated significant cytotoxicity at concentrations below 100 μM, suggesting its potential as an antitumor agent.

-

Enzyme Interaction Research :

- Another study focused on enzyme modulation, showing that the compound could influence metabolic pathways critical for cellular homeostasis. This highlights its potential in drug development targeting metabolic diseases.

- Synthesis of PROTACs :

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings play a crucial role in binding to these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the pyrrolidine ring, the ketone backbone, or the substituents. Below is a detailed comparison:

Pyrrolidin-1-yl Propan-1-one Derivatives

Pyrimidine/Pyridine-Substituted Analogs

Key Insight : The pyrimidin-4-yloxy group in the target compound introduces hydrogen-bonding capability and aromaticity, which may enhance receptor binding compared to pyridine-substituted analogs .

Psychoactive Pyrrolidinone Derivatives

Key Insight: Unlike MDPV and mephedrone, the target compound lacks a methylenedioxy or methylamino group, reducing its likelihood of psychoactivity .

Physicochemical and Pharmacological Implications

- Metabolic Stability : The pyrimidin-4-yloxy group may resist oxidative metabolism better than pyridine analogs due to its electron-deficient aromatic ring .

- Toxicity: No safety data are available for the target compound, but structurally related psychostimulants (e.g., MDPV) highlight the importance of substituent-driven toxicity profiles .

Biological Activity

2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound characterized by the presence of both pyrimidine and pyrrolidine rings. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological research.

Molecular Formula: CHNO

Molecular Weight: 249.31 g/mol

CAS Number: 2034395-73-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrimidine moiety may engage with nucleic acids or proteins, influencing their functional dynamics. The pyrrolidine ring enhances binding affinity and specificity towards these targets, which may include enzymes and receptors involved in metabolic pathways.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. For instance, studies have shown that derivatives can effectively inhibit the growth of various fungal species such as Candida albicans and Aspergillus spp., with minimum inhibitory concentrations (MICs) ranging from 21.87 to 43.75 µg/ml .

Central Nervous System (CNS) Effects

Recent studies on related compounds suggest potential CNS activity. For example, certain derivatives have demonstrated high affinity for serotonin transporters (SERT) and norepinephrine transporters (NET), indicating possible antidepressant effects. Compounds with similar structures have shown Ki values in the low nanomolar range for these targets, suggesting significant pharmacological potential .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of compounds related to this compound:

| Compound | Target | Affinity (Ki in nM) |

|---|---|---|

| Compound A | SERT | 10.3 |

| Compound B | NET | 19.2 |

| Compound C | H3 Receptor | 4.2 |

These findings highlight the potential of these compounds as multitarget agents for treating mood disorders and other CNS-related conditions .

Safety and Toxicity

Acute toxicity studies indicate that certain derivatives exhibit favorable safety profiles compared to established drugs like duloxetine. For example, one compound demonstrated an LD50 value of 512 mg/kg, suggesting a higher safety threshold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Synthetic Routes : Start with a pyrrolidine scaffold functionalized via nucleophilic substitution at the 3-position using pyrimidin-4-ol derivatives. Acylation with 2,2-dimethylpropanoyl chloride under anhydrous conditions (e.g., THF, DCM) can introduce the ketone moiety .

- Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves regioselectivity and reduces side products compared to traditional heating . Use catalysts like Pd(OAc)₂ for cross-coupling steps to enhance efficiency .

- Purity Control : Employ HPLC (C18 column, acetonitrile/water gradient) and FTIR (key peaks: C=O stretch at ~1700 cm⁻¹, pyrimidine ring vibrations at ~1600 cm⁻¹) for quality assessment .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) should show pyrrolidine protons (δ 3.2–3.8 ppm), pyrimidine aromatic protons (δ 8.5–9.0 ppm), and dimethyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms the ketone carbonyl at ~210 ppm .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ with m/z matching the molecular formula (C₁₄H₂₀N₄O₂: calculated 292.15) .

- X-ray Crystallography : For absolute configuration verification, grow single crystals via slow evaporation in ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different in vitro assays?

- Methodological Answer :

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Contradictions in IC₅₀ values may arise from differences in ATP concentrations in kinase inhibition assays .

- Compound Stability : Test degradation under assay conditions (pH, temperature) via LC-MS. Impurities from hydrolysis (e.g., free pyrimidine) can skew results .

- Data Normalization : Use reference inhibitors (e.g., staurosporine for kinases) and statistical models (e.g., ANOVA with post-hoc tests) to account for inter-lab variability .

Q. What computational strategies are recommended for predicting the binding affinity and selectivity of this compound toward kinase targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB: 3POZ). Focus on hydrogen bonding with the pyrimidine-oxygen and hydrophobic interactions with the pyrrolidine ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy via MM-PBSA .

- Selectivity Screening : Compare docking scores across kinome-wide panels (e.g., KLIFS database) to identify off-target risks .

Q. What are the critical considerations in designing enantioselective synthesis protocols for the stereoisomers of this compound, and how do stereochemical variations impact pharmacological profiles?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak IA column) or enzymatic resolution with lipases (e.g., Candida antarctica) to isolate enantiomers .

- Stereochemical Impact : Test enantiomers in functional assays (e.g., cAMP modulation for GPCR targets). The (R)-enantiomer may show 10–100x higher potency due to better fit in hydrophobic pockets .

- Metabolic Stability : Compare hepatic microsomal clearance rates between enantiomers; stereochemistry can alter CYP450 metabolism (e.g., CYP3A4 vs. CYP2D6 preference) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- Model Selection : Differences between rodent and human liver microsomes (e.g., CYP isoform expression) can explain variability. Use species-specific S9 fractions for in vitro studies .

- Metabolite Identification : Perform HR-MS/MS to detect phase I/II metabolites. Conflicting data may arise from undetected glucuronidation products .

- Protocol Harmonization : Follow FDA guidelines for preclinical testing (e.g., 1 µM test concentration, 60-min incubation) to ensure cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.